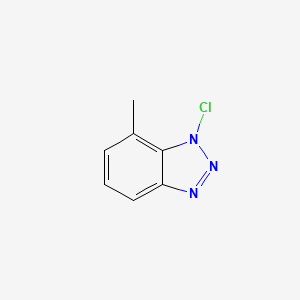

1H-Benzotriazole, C-chloro-C-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Benzotriazole, C-chloro-C-methyl-, also known as 1H-Benzotriazole, C-chloro-C-methyl-, is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.596. The purity is usually 95%.

BenchChem offers high-quality 1H-Benzotriazole, C-chloro-C-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzotriazole, C-chloro-C-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzotriazole derivatives. For instance, compounds derived from 1H-benzotriazole have demonstrated significant antibacterial and antifungal activities. Research by Jamkhandi et al. indicated that certain derivatives exhibited good to moderate antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The introduction of halogen groups has been shown to enhance the potency of these compounds against bacterial strains .

Antiparasitic Properties

Recent findings suggest that 1H-benzotriazole derivatives possess antiparasitic activity. A study highlighted the effectiveness of N-benzenesulfonylbenzotriazole against Trypanosoma cruzi, showing a dose-dependent inhibitory effect on the parasite's growth . This indicates potential for developing new treatments for parasitic infections.

Antimycobacterial Activity

The potential of benzotriazole derivatives in combating mycobacterial infections has also been explored. New derivatives have shown promising activity against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard treatments like isoniazid . This underscores the importance of benzotriazole derivatives in addressing drug-resistant strains.

Corrosion Inhibition

Benzotriazole is widely recognized for its effectiveness as a corrosion inhibitor, particularly for metals like copper. It is used in various industrial applications, including automotive products and hydraulic fluids . The compound helps prevent corrosion in environments where metals are exposed to moisture and aggressive chemicals.

Consumer Products

The versatility of 1H-benzotriazole extends to consumer products. It is utilized in formulations such as cleaning agents, anti-freezing agents, and even cosmetic products like nail enhancements . Its presence in everyday products highlights its significance beyond laboratory settings.

Environmental Considerations

Despite its beneficial applications, environmental concerns regarding benzotriazole's persistence and toxicity have been raised. Studies indicate that it is not readily degradable and can accumulate in aquatic environments . Regulatory assessments are ongoing to evaluate its long-term impact on health and ecosystems .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of N-alkylated benzotriazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results showed that certain compounds were effective against resistant strains, highlighting their potential as new antimicrobial agents .

- Antiparasitic Activity : Research on N-benzenesulfonylbenzotriazole demonstrated significant inhibitory effects on Trypanosoma cruzi, with a notable reduction in parasite viability at specific concentrations over time .

- Corrosion Inhibition : A comparative study assessed the performance of benzotriazole as a corrosion inhibitor in various industrial applications. The results confirmed its effectiveness in preventing metal degradation under corrosive conditions .

Propiedades

Número CAS |

193293-71-9 |

|---|---|

Fórmula molecular |

C7H6ClN3 |

Peso molecular |

167.596 |

Nombre IUPAC |

1-chloro-7-methylbenzotriazole |

InChI |

InChI=1S/C7H6ClN3/c1-5-3-2-4-6-7(5)11(8)10-9-6/h2-4H,1H3 |

Clave InChI |

QIHINTHGCYMDPA-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)N=NN2Cl |

Sinónimos |

1H-Benzotriazole, C-chloro-C-methyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.